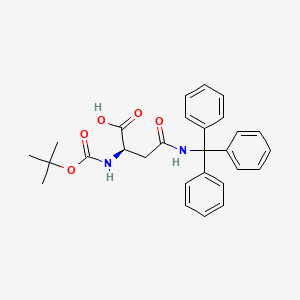

Boc-D-Asn(Trt)-OH

Übersicht

Beschreibung

Boc-D-Asn(Trt)-OH, also known as N-tert-butoxycarbonyl-D-asparagine trityl ester, is a derivative of asparagine. It is commonly used in peptide synthesis due to its stability and protective groups. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino group and a trityl (Trt) group protecting the side chain amide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Asn(Trt)-OH typically involves the protection of the amino and side chain amide groups of D-asparagine. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the protection of the side chain amide group with a trityl (Trt) group. The reaction conditions often involve the use of organic solvents and specific reagents to ensure the selective protection of the desired functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-D-Asn(Trt)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Trt protective groups under acidic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and Trt groups.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Major Products Formed

Deprotected Asparagine: Removal of protective groups yields D-asparagine.

Peptides: Coupling reactions result in the formation of peptides with this compound as a building block.

Wissenschaftliche Forschungsanwendungen

Applications in Peptide Synthesis

1. Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Asn(Trt)-OH is widely used in SPPS due to its ability to improve the coupling efficiency of asparagine residues in peptides. The trityl group increases the solubility of asparagine during the coupling step, leading to higher yields and reduced side reactions compared to other protecting groups .

2. Dipeptide Synthesis

Research has shown that this compound can be utilized effectively in the synthesis of dipeptides when combined with various coupling reagents. For instance, its incorporation into dipeptides has demonstrated improved reaction rates and yields, particularly when using novel coupling agents like CTPA (N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide) .

Case Study 1: Enhanced Coupling Efficiency

In a study on amino acid ionic liquids derived from Boc-protected amino acids, it was found that this compound exhibited remarkable reactivity with minimal epimerization during peptide bond formation. The use of CTPA as a coupling reagent yielded satisfactory dipeptide formations within 15 minutes without the need for additional bases .

Case Study 2: Stability and Solubility

Another investigation highlighted the stability of this compound in solution over extended periods. Solutions containing this compound remained clear and stable for up to ten days, demonstrating its suitability for high-throughput SPPS applications where prolonged stability is crucial .

Comparative Analysis of Protecting Groups

The following table summarizes key features and performance metrics of different protecting groups used alongside this compound in peptide synthesis:

| Protecting Group | Solubility | Yield | Epimerization Rate | Stability in Solution |

|---|---|---|---|---|

| Trityl (Trt) | High | High | Low | Excellent |

| Benzyl (Bz) | Moderate | Moderate | Moderate | Good |

| Fmoc | Low | Variable | High | Fair |

Wirkmechanismus

The mechanism of action of Boc-D-Asn(Trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Trt groups protect the amino and side chain amide groups, respectively, during the synthesis process. These protective groups are selectively removed under specific conditions to allow for the formation of peptide bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-D-Asn-OH: Lacks the Trt protective group on the side chain amide.

Fmoc-D-Asn(Trt)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for amino group protection.

Uniqueness

Boc-D-Asn(Trt)-OH is unique due to the combination of Boc and Trt protective groups, providing enhanced stability and selectivity during peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protective groups are required .

Biologische Aktivität

Boc-D-Asn(Trt)-OH, or Nα-Boc-Nγ-trityl-D-asparagine, is a protected derivative of the amino acid D-asparagine. This compound is significant in peptide synthesis and has potential applications in drug development due to its unique biological properties. This article delves into its biological activity, focusing on its synthesis, applications, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C28H30N2O5

- Molecular Weight : 478.55 g/mol

- CAS Number : 29926880

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques, where the Boc (tert-butyloxycarbonyl) and Trt (trityl) protecting groups are used to facilitate the formation of peptide bonds while preventing undesired reactions during synthesis. The compound can be synthesized efficiently using automated synthesizers, allowing for precise control over the reaction conditions and purification processes .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound and related compounds. Research indicates that derivatives of D-asparagine exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or protein function .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes, contributing to its biological activity. For instance, studies on similar compounds reveal that they can act as inhibitors of phosphatases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular functions, making these compounds potential candidates for therapeutic applications in diseases where phosphatase activity is dysregulated .

Case Studies and Research Findings

Several case studies highlight the biological significance of this compound:

- Inhibition of Protein Tyrosine Phosphatases : Research has demonstrated that certain D-asparagine derivatives can inhibit protein tyrosine phosphatases (PTPs), which play a vital role in cancer progression. The inhibition of PTPs can lead to enhanced signaling through pathways that are often suppressed in cancer cells .

- Antimycobacterial Activity : Investigations into related compounds have shown promising results against Mycobacterium tuberculosis. The structural modifications involving D-asparagine derivatives enhance their efficacy against this pathogen, indicating a potential role for this compound in developing new antimycobacterial agents .

- Cytotoxicity Studies : Cytotoxicity assays have been conducted to evaluate the safety profile of this compound and its derivatives in human cell lines. These studies are crucial for assessing the therapeutic window of potential drugs derived from these compounds .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity Type | Findings |

|---|---|

| Antimicrobial | Active against various bacterial strains |

| Enzyme Inhibition | Inhibits protein tyrosine phosphatases |

| Antimycobacterial | Effective against Mycobacterium tuberculosis |

| Cytotoxicity | Evaluated in human cell lines; safety profile established |

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGOCFDOBSXROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.